3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the tetrazole and indole groups. Common reagents and conditions might include:
Starting Materials: 4-chlorobenzyl chloride, 5-methoxyindole, and butanamide derivatives.
Reagents: Sodium azide for tetrazole formation, various catalysts for coupling reactions.
Conditions: Reactions might be carried out under inert atmospheres, with controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the indole or methoxy groups.
Reduction: Reduction of the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
- 3-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H23ClN6O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-31-19-6-7-21-20(11-19)16(12-25-21)8-9-24-22(30)10-17(13-29-14-26-27-28-29)15-2-4-18(23)5-3-15/h2-7,11-12,14,17,25H,8-10,13H2,1H3,(H,24,30) |
InChI Key |
NGCLBWFRNYUGLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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